molecular formula C14H14N2O5S B5558835 N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide

N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B5558835
M. Wt: 322.34 g/mol
InChI Key: FLDYIZIYWBSJJN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and an ethoxy group

Scientific Research Applications

N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential antimicrobial properties.

    Industry: Used in the development of dyes and pigments due to its aromatic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-ethoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials, 2-ethoxyaniline and 2-nitrobenzenesulfonyl chloride, are fed into the reactor along with the base and solvent. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-(2-ethoxyphenyl)-2-aminobenzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding sulfonic acids.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

    N-(2-methoxyphenyl)-2-nitrobenzene-1-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-4-nitrobenzene-1-sulfonamide: Similar structure but with the nitro group in the para position.

    N-(2-ethoxyphenyl)-2-aminobenzene-1-sulfonamide: The reduced form of the compound with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-2-21-13-9-5-3-7-11(13)15-22(19,20)14-10-6-4-8-12(14)16(17)18/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDYIZIYWBSJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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